molecular formula C13H11F2NO B5263277 3,4-difluoro-N-[(E)-3-(furan-2-yl)prop-2-enyl]aniline

3,4-difluoro-N-[(E)-3-(furan-2-yl)prop-2-enyl]aniline

Cat. No.: B5263277
M. Wt: 235.23 g/mol
InChI Key: HBCJNXICQURMPE-HNQUOIGGSA-N
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Description

3,4-difluoro-N-[(E)-3-(furan-2-yl)prop-2-enyl]aniline is an organic compound characterized by the presence of fluorine atoms at the 3rd and 4th positions of the aniline ring, and a furan ring attached via a prop-2-enyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-[(E)-3-(furan-2-yl)prop-2-enyl]aniline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as the choice of solvent and catalyst.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-[(E)-3-(furan-2-yl)prop-2-enyl]aniline can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may lead to the formation of furan-2,3-dione, while reduction of the aniline ring may result in the formation of 3,4-difluoro-N-[(E)-3-(furan-2-yl)prop-2-enyl]cyclohexylamine.

Scientific Research Applications

3,4-difluoro-N-[(E)-3-(furan-2-yl)prop-2-enyl]aniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3,4-difluoro-N-[(E)-3-(furan-2-yl)prop-2-enyl]aniline exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-difluoroaniline: Lacks the furan ring and prop-2-enyl linker, making it less structurally complex.

    N-[(E)-3-(furan-2-yl)prop-2-enyl]aniline: Lacks the fluorine atoms, which may affect its reactivity and interactions.

    3,4-difluoro-N-phenylaniline: Lacks the furan ring, which may influence its chemical and biological properties.

Uniqueness

3,4-difluoro-N-[(E)-3-(furan-2-yl)prop-2-enyl]aniline is unique due to the presence of both fluorine atoms and the furan ring. This combination of structural features imparts specific chemical and biological properties that can be exploited in various applications.

Properties

IUPAC Name

3,4-difluoro-N-[(E)-3-(furan-2-yl)prop-2-enyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO/c14-12-6-5-10(9-13(12)15)16-7-1-3-11-4-2-8-17-11/h1-6,8-9,16H,7H2/b3-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCJNXICQURMPE-HNQUOIGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CCNC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/CNC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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